(4-ethoxyphenyl)(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)methanone
Overview
Description
(4-ethoxyphenyl)(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)methanone is a useful research compound. Its molecular formula is C19H20FNO2 and its molecular weight is 313.4 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(4-ethoxybenzoyl)-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline is 313.14780704 g/mol and the complexity rating of the compound is 408. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Spiro Heterocyclization Studies
Research has explored the interactions of quinoline derivatives, similar to 1-(4-ethoxybenzoyl)-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline, in the context of spiro heterocyclization. This involves reactions that yield complex heterocyclic structures, which are significant in medicinal chemistry (Bannikova et al., 2005).
Quinoline Derivatives in Biochemistry and Medicine
Quinoline derivatives are recognized for their role as efficient fluorophores, being extensively used in biochemistry and medicine to study various biological systems. This includes applications in DNA fluorophores, with a focus on fused aromatic systems containing heteroatoms (Aleksanyan & Hambardzumyan, 2013).
Enhancing Drug Discovery Processes
The modification and improvement of synthetic routes for compounds like 1-(4-ethoxybenzoyl)-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline have been crucial in drug discovery. Techniques such as telescoping processes have been implemented to enhance efficiency in the synthesis of key intermediates (Nishimura & Saitoh, 2016).
Fluorescent Zinc Sensors
The development of bisquinoline derivatives, including compounds structurally related to 1-(4-ethoxybenzoyl)-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline, has contributed significantly to the creation of fluorescent zinc sensors. These compounds exhibit zinc ion-induced fluorescence, which is vital for biochemical analyses (Mikata et al., 2009).
Antibacterial Activity of Quinolones
Quinolone compounds, which are chemically related to the subject compound, have been studied for their antibacterial activities. These studies involve exploring various heterocyclic substituents and their effects on in vitro antibacterial potency, especially against Gram-positive organisms (Cooper et al., 1990).
Metabolite Identification and Transporter-Mediated Excretion
Research on metabolites of compounds structurally similar to 1-(4-ethoxybenzoyl)-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline, like YM758, has been insightful in understanding transporter-mediated renal and hepatic excretion. This is crucial for pharmacokinetics and drug development (Umehara et al., 2009).
Properties
IUPAC Name |
(4-ethoxyphenyl)-(6-fluoro-2-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FNO2/c1-3-23-17-9-6-14(7-10-17)19(22)21-13(2)4-5-15-12-16(20)8-11-18(15)21/h6-13H,3-5H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXOJKSASFCORAP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N2C(CCC3=C2C=CC(=C3)F)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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